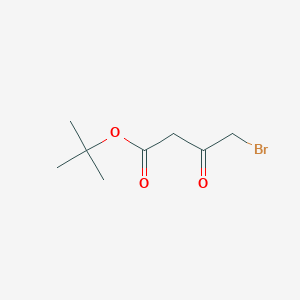

tert-Butyl 4-bromo-3-oxobutanoate

Beschreibung

tert-Butyl 4-bromo-3-oxobutanoate (CAS: Not explicitly provided in evidence) is a brominated ester characterized by a tert-butyl ester group, a ketone (oxo) moiety at the C3 position, and a bromine substituent at the C4 position of the butanoate chain. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions and ketone-based transformations.

Eigenschaften

CAS-Nummer |

74530-57-7 |

|---|---|

Molekularformel |

C8H13BrO3 |

Molekulargewicht |

237.09 g/mol |

IUPAC-Name |

tert-butyl 4-bromo-3-oxobutanoate |

InChI |

InChI=1S/C8H13BrO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3 |

InChI-Schlüssel |

ZDJPNMVEZZVIMC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CC(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

tert-Butyl-4-Brom-3-oxobutanoat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Bromierung von tert-Butylacetoacetat. Die Reaktion verwendet typischerweise Brom als Bromierungsmittel in Gegenwart eines Lösungsmittels wie Dichlormethan. Die Reaktion wird bei niedrigen Temperaturen durchgeführt, um die Reaktivität zu kontrollieren und eine selektive Bromierung zu gewährleisten .

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von tert-Butyl-4-Brom-3-oxobutanoat kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz automatisierter Systeme ermöglicht eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, was zu einer konsistenten und skalierbaren Produktion führt .

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-4-Brom-3-oxobutanoat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden, um neue Verbindungen zu bilden.

Reduktionsreaktionen: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um Carbonsäuren oder andere oxidierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Wichtige gebildete Produkte

Substitution: Bildung neuer Ester, Amide oder Thioester.

Reduktion: Bildung von Alkoholen.

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

tert-Butyl 4-bromo-3-oxobutanoate serves as an essential intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of various bioactive compounds, including pharmaceuticals and agrochemicals. Its bromo substituent enhances its reactivity, making it a versatile building block for further transformations.

Reactivity and Mechanisms

The compound can undergo several reactions, including nucleophilic substitutions and condensation reactions. For instance, it can react with amines to form amides or with alcohols to produce esters. The presence of the keto group allows for additional reactions such as Michael additions or aldol condensations, expanding its applicability in synthetic organic chemistry.

Biological Research

Enzyme Inhibition Studies

In biological contexts, tert-butyl 4-bromo-3-oxobutanoate is used to investigate enzyme mechanisms and develop enzyme inhibitors. Its structure enables it to interact with various enzymes, potentially leading to the discovery of new therapeutic agents targeting metabolic pathways.

Case Study: Enzyme Inhibitors

A study demonstrated that derivatives of tert-butyl 4-bromo-3-oxobutanoate exhibited inhibitory effects on specific enzymes involved in metabolic processes. The results indicated that modifications to the compound's structure could enhance its potency as an inhibitor, paving the way for drug development targeting metabolic disorders.

Pharmaceutical Development

Synthesis of Pharmaceuticals

The compound plays a crucial role in the synthesis of pharmaceuticals, particularly those aimed at treating metabolic diseases. Its ability to serve as a precursor for more complex structures makes it indispensable in medicinal chemistry.

| Application Area | Details |

|---|---|

| Pharmaceuticals | Used in synthesizing drugs targeting metabolic pathways. |

| Agrochemicals | Intermediate in the production of agricultural chemicals. |

| Dyes and Specialty Chemicals | Acts as a reagent in dye synthesis and other specialty chemicals. |

Industrial Applications

In industrial settings, tert-butyl 4-bromo-3-oxobutanoate is utilized in the production of agrochemicals and specialty chemicals. Its efficiency as an intermediate helps streamline the manufacturing processes of various chemical products.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-bromo-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize tert-butyl 4-bromo-3-oxobutanoate, it is essential to compare it with structurally or functionally related compounds. Below is a structured analysis:

Functional Group Analogues

| Compound Name | Key Functional Groups | Reactivity/Applications | Stability Considerations |

|---|---|---|---|

| tert-Butyl 4-bromo-3-oxobutanoate | Ester, bromo, ketone | Nucleophilic substitution, ketone chemistry | Hydrolysis-sensitive ester; bromine may undergo elimination |

| Ethyl 4-bromoacetoacetate | Ester, bromo, ketone | Similar reactivity as above | Less steric protection; higher hydrolysis risk |

| tert-Butyl 3-oxobutanoate | Ester, ketone | Ketone alkylation | Lacks bromine; reduced electrophilicity |

The bromine atom enhances electrophilicity at C4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence of such applications is absent in the provided sources .

Spectroscopic Differentiation

highlights the use of NMR spectroscopy for structural elucidation of compounds like Zygocaperoside and Isorhamnetin-3-O glycoside. Applying similar methods to tert-butyl 4-bromo-3-oxobutanoate would reveal distinct signals:

- ¹H-NMR: tert-butyl group: Singlet at ~1.4 ppm (9H). Ketone (C=O): No direct proton signal but influences adjacent protons. Bromine-induced deshielding: Protons near Br may show downfield shifts (e.g., H-4 at ~3.5–4.0 ppm).

- ¹³C-NMR :

- Ester carbonyl: ~170 ppm.

- Brominated carbon (C4): ~30–40 ppm (typical for C-Br).

Comparatively, non-brominated analogues (e.g., tert-butyl 3-oxobutanoate) lack the bromine-related shifts, simplifying their spectra .

Toxicity and Environmental Impact

For example, revisions to the Toxics Release Inventory (TRI) for lead and zinc compounds highlight the importance of accurate reporting for halogenated organics.

Substructure Analysis

discusses data mining for carcinogenicity prediction via substructure identification. Applying this approach, tert-butyl 4-bromo-3-oxobutanoate contains substructures (e.g., α-bromo ketone) associated with alkylating activity. Such motifs are critical in medicinal chemistry but may raise toxicity concerns if unmodified .

Biologische Aktivität

tert-Butyl 4-bromo-3-oxobutanoate (C8H13BrO3) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

Synthesis

The synthesis of tert-butyl 4-bromo-3-oxobutanoate typically involves the reaction of tert-butyl alcohol with bromoacetone or related brominated compounds. The process can be optimized using various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound has been identified as a significant intermediate in the production of pharmaceuticals and agricultural chemicals .

Antimicrobial Properties

Research has indicated that tert-butyl 4-bromo-3-oxobutanoate exhibits notable antimicrobial activity. In one study, derivatives of 4-oxobutanoates were synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. The results showed that compounds with longer alkyl chains demonstrated increased antimicrobial efficacy, suggesting a structure-activity relationship that favors longer carbon chains for enhanced activity .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. The inhibitory activity of tert-butyl 4-bromo-3-oxobutanoate against tyrosinase was assessed alongside other derivatives. The compound showed moderate inhibitory effects, with IC50 values indicating potential for use in cosmetic formulations aimed at reducing hyperpigmentation .

| Compound | IC50 (μM) | % Inhibition at 500 μM |

|---|---|---|

| Kojic Acid | 21.8 ± 1.7 | - |

| tert-butyl 4-bromo-3-oxobutanoate | - | Moderate |

| Carvacrol derivatives | 128.8 - 244.1 | 72.8 - 100% |

Study on Structure-Activity Relationship

In a comparative study on the structure-activity relationship of various alkyl derivatives, it was found that tert-butyl derivatives generally exhibited better inhibitory activity than their methyl or ethyl counterparts. This suggests that the bulkiness and hydrophobic nature of the tert-butyl group may enhance binding interactions with the enzyme's active site .

Application in Pharmaceutical Development

tert-butyl 4-bromo-3-oxobutanoate has been explored as an intermediate in the synthesis of bioactive compounds, particularly those targeting resistant bacterial strains. Its structural features allow for modifications that can lead to enhanced biological activity against pathogens, making it a valuable compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.